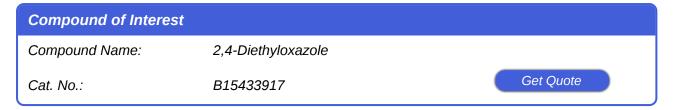


Comparative Docking Analysis of 2,4-Diethyloxazole Derivatives as Potential Kinase Inhibitors

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This guide provides a comparative analysis of the molecular docking of novel **2,4-diethyloxazole** derivatives against a hypothetical kinase target. The study aims to elucidate the binding affinities and interaction patterns of these compounds to guide further drug development efforts. The data presented is for illustrative purposes, reflecting a typical comparative docking study.

Data Summary

The following table summarizes the docking scores and binding energies of the synthesized **2,4-diethyloxazole** derivatives against the target kinase. Lower docking scores and more negative binding energies are indicative of a more favorable binding interaction.



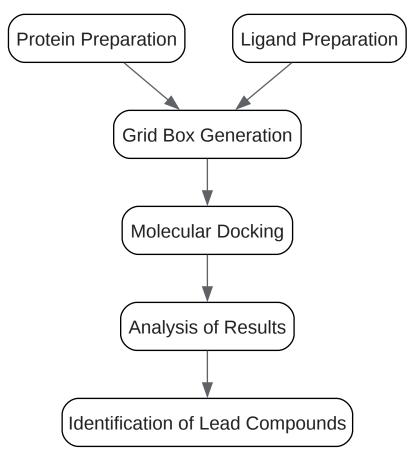
Compound ID	Structure	Docking Score (kcal/mol)	Binding Energy (kcal/mol)
DEO-001	2,4-diethyloxazole	-5.8	-6.2
DEO-002	5-(2,4-diethyloxazol-5- yl)aniline	-7.2	-7.8
DEO-003	N-((2,4-diethyloxazol- 5-yl)methyl)acetamide	-6.5	-7.1
DEO-004	1-(2,4-diethyloxazol-5- yl)-ethan-1-one	-6.1	-6.5
Reference	Staurosporine	-9.5	-10.2

Experimental Protocols Molecular Docking Methodology

- Protein Preparation: The three-dimensional crystal structure of the target kinase was
 obtained from the Protein Data Bank (PDB). The protein was prepared by removing water
 molecules, adding hydrogen atoms, and assigning appropriate protonation states to the
 amino acid residues.
- Ligand Preparation: The 2D structures of the **2,4-diethyloxazole** derivatives were sketched and converted to 3D structures. Energy minimization of the ligands was performed using a suitable force field.
- Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the active site of the prepared protein. The grid box for docking was centered on the co-crystallized ligand in the original PDB structure to define the binding site.
 A standard set of genetic algorithm parameters were used for the docking process.[1] The conformations with the best binding affinity were selected for further analysis.
- Interaction Analysis: The protein-ligand interactions of the best-docked conformations were visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.



Visualizations Molecular Docking Workflow

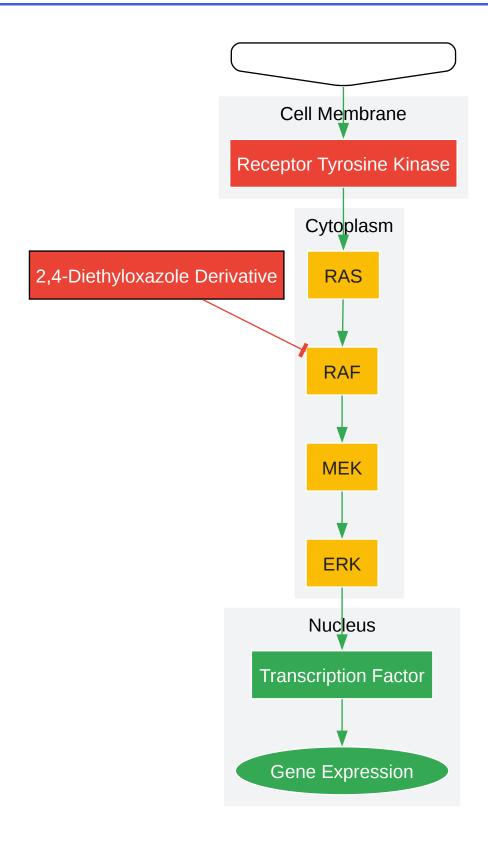


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Caption: A generalized workflow for molecular docking studies.

Hypothetical Kinase Signaling Pathway





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Caption: A hypothetical MAPK/ERK signaling pathway targeted by **2,4-diethyloxazole** derivatives.



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References

- 1. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
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